molecular formula C62H111N11O12 B001163 Cyclosporin CAS No. 79217-60-0

Cyclosporin

Cat. No.: B001163
CAS No.: 79217-60-0
M. Wt: 1202.6 g/mol
InChI Key: PMATZTZNYRCHOR-CGLBZJNRSA-N
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Description

Cyclosporin A (CsA) is a cyclic undecapeptide first isolated from the fungus Tolypocladium inflatum in 1970 . Structurally, it comprises 11 amino acids, including the unique (4R)-4-[(E)-2-butenyl]-4-methyl-l-threonine (Bmt) residue at position 1, which is critical for its biological activity . Seven of the 11 amide nitrogens are methylated, contributing to its lipophilicity and conformational flexibility . CsA primarily acts as a calcineurin inhibitor, suppressing T-cell activation by forming a complex with cyclophilin A (CypA), which blocks nuclear factor of activated T-cells (NFAT) signaling . Beyond immunosuppression, CsA exhibits antifungal, antiparasitic, and anti-inflammatory properties and reverses multidrug resistance in cancers .

Chemical Reactions Analysis

Ciclosporin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ciclosporin can lead to the formation of hydroxylated derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs within the Cyclosporin Family

Over 37 natural cyclosporins have been identified, differing primarily in substitutions at position 2 (e.g., valine in CsA, norvaline in this compound D [CsD], and hydroxyethyl-valine in this compound G [CsG]) . These modifications influence bioactivity:

  • This compound D (CsD): Contains norvaline at position 2. Unlike CsA, CsD lacks immunosuppressive activity but retains antifungal properties .
  • This compound H (CsH): An extraction artifact with leucine at position 2; non-immunosuppressive and a weak Cyp inhibitor .
  • This compound O : Features N-methyl-leucine at position 1; inactive against calcineurin but studied for synthetic accessibility .

Table 1: Structural and Functional Comparison of Key Cyclosporins

This compound Position 1 Position 2 Immunosuppressive Activity Key Applications
CsA Bmt Valine Yes Organ transplant, autoimmune diseases
CsD Bmt Norvaline No Antifungal
CsH Bmt Leucine No Research tool

Mechanistic Comparison with Other Immunosuppressants

  • Tacrolimus (FK506) : A macrolide that binds FKBP12 (instead of CypA) to inhibit calcineurin. Despite structural dissimilarity, both CsA and tacrolimus block NFAT-dependent transcription in T-cells . However, tacrolimus exhibits 10–100× greater potency and distinct nephrotoxicity profiles .
  • Unlike CsA, rapamycin inhibits T-cell proliferation post-IL-2 receptor activation .

Table 2: Pharmacokinetic and Clinical Profiles

Compound Target Protein Half-Life (hr) Key Side Effects Drug Interactions
CsA Cyclophilin A 6–12 Nephrotoxicity, hypertension CYP3A4 inhibitors (↑ toxicity)
Tacrolimus FKBP12 12–24 Neurotoxicity, diabetes CYP3A4 substrates
Voclosporin Cyclophilin A 8–10 Reduced nephrotoxicity Similar to CsA

Key Research Findings

  • Self-Resistance in Producing Fungi : Tolypocladium inflatum harbors a cyclophilin A homolog to avoid CsA toxicity, a strategy exploited in engineering fungal strains for analog production .
  • Conformational Flexibility: CsA adopts distinct conformations in polar vs. non-polar environments, affecting its interactions with CypA and drug delivery strategies .
  • N-Methylation Impact : Methylation at specific amide positions is essential for cyclization during biosynthesis; analogs with fewer methyl groups stall peptide assembly .

Clinical and Therapeutic Implications

While CsA revolutionized transplant medicine, its nephrotoxicity limits long-term use. Tacrolimus, though more potent, shares similar drawbacks. Derivatives like voclosporin aim to mitigate toxicity while retaining efficacy . Non-immunosuppressive analogs (e.g., valspodar) expand applications into antimicrobial and anticancer therapies .

Biological Activity

Cyclosporin, specifically this compound A (CsA), is a potent immunosuppressant widely used in organ transplantation and autoimmune diseases. Its biological activity primarily revolves around its ability to modulate T-lymphocyte function, thereby preventing graft rejection and managing various immune-mediated conditions. This article delves into the mechanisms of action, therapeutic applications, and recent research findings related to the biological activity of this compound.

This compound A exerts its immunosuppressive effects primarily by inhibiting T-cell activation. The key mechanisms include:

  • Inhibition of IL-2 Production : CsA binds to cyclophilin, forming a complex that inhibits calcineurin, an enzyme crucial for the dephosphorylation of nuclear factor of activated T-cells (NFAT). This inhibition prevents the transcription of interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and differentiation .
  • Selective Targeting : CsA predominantly affects T-helper cells while showing weaker inhibition on regulatory T-cells (Tregs) and some B-cell subsets. This selective action allows for modulation of immune tolerance without complete ablation of immune responses .
  • Impact on Cytokine Production : High doses of CsA suppress pro-inflammatory cytokines such as TNF-α and IFN-γ, while low doses may paradoxically induce certain pro-inflammatory cytokines under specific conditions .

Therapeutic Applications

This compound's unique properties make it suitable for various clinical applications:

  • Organ Transplantation : CsA is a cornerstone in preventing organ rejection post-transplant. Studies have shown that aerosolized formulations can reduce mortality in lung transplant recipients with bronchiolitis obliterans syndrome .
  • Autoimmune Diseases : CsA has been effectively used in treating conditions like juvenile chronic arthritis and psoriasis, demonstrating significant corticosteroid-sparing effects in some patients .
  • Mitochondrial Dysfunction : Recent research suggests that CsA may play a role in ameliorating mitochondrial dysfunction by inhibiting mitochondrial permeability transition pore opening, which is critical in cell survival during stress conditions .

Case Studies

  • Lung Transplant Recipients : A study involving 39 patients receiving aerosol this compound showed a significant reduction in rejection grades within 90 days of treatment. The study highlighted the importance of patient characteristics and baseline health status in predicting treatment outcomes .
  • Juvenile Chronic Arthritis : In a 10-year prospective study, 26% of patients treated with CsA were able to discontinue corticosteroids due to improved disease control, underscoring its efficacy in long-term management .

Quantitative Analysis

Recent advancements have also focused on pharmacokinetics and monitoring of this compound levels in blood:

  • A novel UPLC-MS/MS method was developed for the quantitative determination of cyclosporine in human whole blood, facilitating better therapeutic drug monitoring (TDM) and potentially reducing adverse events associated with improper dosing .
ParameterValue
Calibration Range10 – 1000 ng/mL
Intra-day Accuracy88.5 – 100.4%
Inter-day Accuracy90.0 – 98.6%
Mean Recovery at 200 ng/mL36.8%

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Cyclosporin A’s immunosuppressive effects, and how are these pathways experimentally validated?

this compound A (CsA) exerts immunosuppression by binding to cyclophilin D (CypD), forming a complex that inhibits calcineurin phosphatase activity. This prevents dephosphorylation of nuclear factor of activated T cells (NFAT), blocking IL-2 transcription and T-cell activation . Validation involves in vitro T-cell proliferation assays, calcineurin phosphatase activity measurements (e.g., colorimetric assays using p-nitrophenyl phosphate), and NFAT nuclear translocation studies via immunofluorescence .

Q. What structural features of this compound contribute to its conformational flexibility in different solvents?

this compound’s 11-amino acid cyclic peptide structure includes four intramolecular hydrogen bonds in nonpolar solvents (e.g., chloroform), forming a β-sheet-like conformation. In polar solvents (e.g., DMSO), these bonds break, leading to conformational changes. Researchers use NMR spectroscopy and X-ray crystallography to analyze solvent-dependent structural shifts, with temperature-controlled experiments to assess stability .

Q. Which analytical techniques are standard for characterizing this compound’s structure and metabolites in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS) is widely used for structural elucidation. For metabolite profiling, automated MALDI mass spectrometry enables rapid identification of CsA analogs, with detection limits as low as 15 ng/mL in blood .

Advanced Research Questions

Q. How can researchers optimize this compound extraction from biological samples to improve quantification accuracy?

Combinatorial solvent systems (e.g., hexane/chloroform [70:30]) are tested using automated MALDI-MS to identify optimal extraction efficiency. Iterative solvent screening (e.g., binary or ternary mixtures) reduces matrix interference in whole blood samples, validated via spike-recovery experiments and comparison with gold-standard methods like LC-MS/MS .

Q. What methodologies resolve contradictions in this compound’s efficacy across preclinical infarct models?

Meta-analyses of experimental myocardial infarction studies reveal that CsA’s infarct size reduction is inconsistent, partly due to variability in study design (e.g., ischemia-reperfusion protocols). Researchers should standardize endpoints (e.g., infarct size via histopathology vs. cardiac biomarkers) and control for CypD expression levels across species. Power calculations and blinding protocols minimize bias .

Q. How should combination therapies integrating this compound A with P-glycoprotein inhibitors be designed to overcome multidrug resistance?

Preclinical models (e.g., chemoresistant mammary carcinoma) use dose-response matrices to assess synergy between CsA and inhibitors like verapamil. Chou-Talalay combination index analysis quantifies synergistic effects, while flow cytometry evaluates P-glycoprotein inhibition efficiency via fluorescent substrate retention (e.g., rhodamine-123) .

Q. What strategies improve reproducibility in studies investigating this compound’s neuroprotective effects?

Rodent traumatic brain injury (TBI) models require strict dosing consistency (e.g., 20 mg/kg CsA intraperitoneally at 30 minutes post-injury) and outcome measures (e.g., cortical lesion volume via MRI). Blinded histopathological scoring and standardized behavioral tests (e.g., Morris water maze) reduce variability. Open-access datasets enable cross-lab validation .

Q. How do in vitro models evaluate this compound’s role in reversing multidrug resistance?

Cancer cell lines (e.g., Caco-2) with overexpressed P-glycoprotein are treated with CsA and chemotherapeutics (e.g., doxorubicin). Intracellular drug accumulation is measured via fluorescence, while RT-PCR quantifies MDR1 gene expression. Calcein-AM efflux assays confirm functional P-glycoprotein inhibition .

Q. What experimental designs mitigate batch-to-batch variability in this compound analog synthesis?

Solid-phase peptide synthesis (SPPS) with Fmoc chemistry ensures reproducibility. Quality control includes HPLC purity checks (>95%) and circular dichroism (CD) spectroscopy to confirm conformational homogeneity. Batch comparisons using cytotoxicity assays (e.g., Jurkat T-cell viability) validate bioequivalence .

Q. How can meta-analyses address variability in this compound’s therapeutic outcomes across experimental models?

Systematic reviews should stratify data by species (e.g., murine vs. porcine), CsA administration timing (pre- vs. post-reperfusion), and outcome metrics. Mixed-effects models account for heterogeneity, while funnel plots detect publication bias. Sensitivity analyses exclude low-quality studies lacking randomization .

Properties

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
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InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1
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InChI Key

PMATZTZNYRCHOR-CGLBZJNRSA-N
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Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
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Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
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Molecular Formula

C62H111N11O12
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DSSTOX Substance ID

DTXSID0020365
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Molecular Weight

1202.6 g/mol
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Physical Description

Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992), White solid; [Merck Index] White powder; [MSDSonline]
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Solubility

27 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble (NTP, 1992), insoluble, Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether, Sol in chloroform
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Color/Form

Forms white prismatic crystals from acetone

CAS No.

59865-13-3
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Melting Point

298 to 304 °F (NTP, 1992), 148-151 °C
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